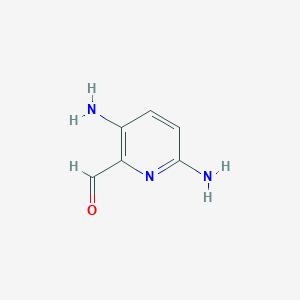

3,6-Diaminopyridine-2-carbaldehyde

Description

Propriétés

Formule moléculaire |

C6H7N3O |

|---|---|

Poids moléculaire |

137.14 g/mol |

Nom IUPAC |

3,6-diaminopyridine-2-carbaldehyde |

InChI |

InChI=1S/C6H7N3O/c7-4-1-2-6(8)9-5(4)3-10/h1-3H,7H2,(H2,8,9) |

Clé InChI |

NDONQDQOXILSQL-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=NC(=C1N)C=O)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-diaminopyridine-2-carbaldehyde typically involves multi-step processes starting from commercially available pyridine derivatives. One common method includes the nitration of pyridine to form 3,6-dinitropyridine, followed by reduction to yield 3,6-diaminopyridine. The final step involves the formylation of the amine groups to introduce the aldehyde functionality .

Industrial Production Methods: Industrial production of 3,6-diaminopyridine-2-carbaldehyde may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced catalytic systems to enhance yield and purity while minimizing by-products and waste .

Analyse Des Réactions Chimiques

Types of Reactions: 3,6-Diaminopyridine-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amine groups can participate in nucleophilic substitution reactions, forming Schiff bases when reacted with aldehydes or ketones.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Aldehydes, ketones, acids.

Major Products:

Oxidation: 3,6-Diaminopyridine-2-carboxylic acid.

Reduction: 3,6-Diaminopyridine-2-methanol.

Substitution: Schiff bases and other substituted derivatives.

Applications De Recherche Scientifique

3,6-Diaminopyridine-2-carbaldehyde has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antibacterial, antiviral, and anticancer properties.

Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of dyes, pigments, and polymers due to its reactive functional groups.

Mécanisme D'action

The mechanism of action of 3,6-diaminopyridine-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The amine groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

2,6-Diaminopyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

3,4-Diaminopyridine: Similar structure but different substitution pattern, leading to distinct chemical and biological properties.

2,3-Diaminopyridine: Another isomer with unique reactivity and applications.

Uniqueness: 3,6-Diaminopyridine-2-carbaldehyde is unique due to the presence of both amine and aldehyde groups on the pyridine ring, providing a versatile platform for chemical modifications and functionalization. This dual functionality allows for a broader range of reactions and applications compared to its analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,6-Diaminopyridine-2-carbaldehyde, and how can reaction conditions be optimized for yield?

- Methodological Answer : Begin with a condensation reaction between pyridine derivatives and aldehydes under reflux in anhydrous ethanol. Monitor reaction progress via thin-layer chromatography (TLC). Optimize yields by adjusting temperature (60–80°C), catalyst load (e.g., acetic acid), and stoichiometry of reactants. Post-synthesis, purify via recrystallization using ethanol/water mixtures. Confirm purity using melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize 3,6-Diaminopyridine-2-carbaldehyde to confirm structural integrity?

- Methodological Answer : Use a multi-technique approach:

- 1H/13C NMR : Dissolve in deuterated DMSO and analyze at 400 MHz. Compare peaks to published spectra for pyridine derivatives (e.g., δ 8.2–9.5 ppm for aromatic protons) .

- Mass Spectrometry (MS) : Employ ESI-MS in positive ion mode; expect [M+H]+ at m/z corresponding to the molecular formula.

- FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and NH₂ bands (~3300 cm⁻¹) .

Q. What safety protocols are critical when handling 3,6-Diaminopyridine-2-carbaldehyde?

- Methodological Answer : Follow guidelines for pyridine analogs:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention. Documented safety protocols for structurally similar compounds (e.g., 2,2':6',2''-Terpyridine) provide a reference .

Q. Which solvents are optimal for dissolving 3,6-Diaminopyridine-2-carbaldehyde in experimental settings?

- Methodological Answer : Test solubility in polar aprotic solvents (DMSO, DMF) due to the compound’s aromatic and aldehyde groups. For kinetic studies, use deuterated solvents (e.g., DMSO-d6) for NMR compatibility. Avoid chlorinated solvents if reactivity with the aldehyde group is a concern .

Q. How can researchers detect common impurities in synthesized 3,6-Diaminopyridine-2-carbaldehyde?

- Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254 nm). Compare retention times to standards. For trace impurities, employ LC-MS/MS. Pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) enhances aldehyde detection sensitivity .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected NMR shifts) be resolved during characterization?

- Methodological Answer :

- Step 1 : Verify sample purity via HPLC.

- Step 2 : Re-run NMR at higher field strength (e.g., 600 MHz) to resolve overlapping peaks.

- Step 3 : Cross-validate with alternative techniques (e.g., X-ray crystallography or 2D NMR). Contradictions may arise from tautomerism or solvent effects, common in heterocyclic aldehydes .

Q. What experimental designs are effective for studying the reactivity of the aldehyde group in 3,6-Diaminopyridine-2-carbaldehyde with nucleophiles?

- Methodological Answer :

- Kinetic Studies : Monitor reactions with hydrazines (e.g., Girard’s reagent T) via UV-Vis spectroscopy at λ = 300–400 nm.

- Stoichiometric Control : Use molar excess of nucleophile (1.5–2 eq) in buffered solutions (pH 7–9). Quench reactions at intervals and analyze via LC-MS to track intermediate formation .

Q. How can the stability of 3,6-Diaminopyridine-2-carbaldehyde under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer :

- pH Stability : Prepare solutions in buffers (pH 2–12), incubate at 25°C/37°C, and quantify degradation via HPLC.

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures. For solution-phase studies, store aliquots at –20°C, 4°C, and RT, and compare degradation rates .

Q. What computational approaches are suitable for predicting the electronic properties of 3,6-Diaminopyridine-2-carbaldehyde?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model HOMO-LUMO gaps and electrostatic potential surfaces. Compare results with experimental UV-Vis and cyclic voltammetry data. Software like Gaussian or ORCA is recommended .

Q. How can researchers explore the coordination chemistry of 3,6-Diaminopyridine-2-carbaldehyde with transition metals?

- Methodological Answer : Synthesize metal complexes (e.g., with Cu(II) or Fe(III)) in ethanol/water under nitrogen. Characterize via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.